3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is based on its molecular formula, C17H28ClNO. The exact structure would show how these atoms are arranged and bonded together. This information is typically determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Its reactivity would depend on the conditions and the other reactants present. Detailed reaction mechanisms and conditions are usually found in the scientific literature .Scientific Research Applications
Synthesis and Copolymerization Studies
- Novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, including derivatives of 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride, were synthesized and copolymerized with styrene. These compounds were examined for their copolymerization properties and compositions (Reddy et al., 2021).
Intermediate in Drug Synthesis
- A compound closely related to this compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, was identified as a key intermediate in the synthesis of Vandetanib, demonstrating the chemical's role in drug development (Wang et al., 2015).
Allosteric Modulation Studies
- Research on compounds similar to this compound, specifically related to their allosteric modulation of the cannabinoid CB1 receptor, has been conducted. This research highlights the potential of such compounds in exploring receptor pharmacology (Price et al., 2005).
Hypotensive Activity Research
- A series of compounds including 3-[2-(phenoxypiperidyl)ethyl]indoles, which are structurally similar to this compound, were synthesized and evaluated for their hypotensive activity. This research demonstrates the potential use of these compounds in therapeutic applications for hypertension (Helsley et al., 1978).
Anticancer and Cytotoxic Agents
- Research has been conducted on piperidine derivatives, including those similar to this compound, for their role as novel cytotoxic and anticancer agents. These studies explore the potential of such compounds in cancer therapy (Dimmock et al., 1998).
Anti-Acetylcholinesterase Activity
- A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to this compound, were synthesized and evaluated for their anti-acetylcholinesterase activity. This research contributes to understanding the therapeutic potential of such compounds in treating diseases like Alzheimer's (Sugimoto et al., 1990).
Mechanism of Action
The mechanism of action of 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is not specified in the search results. The mechanism of action would describe how the compound interacts at the molecular level, often with a biological target. This information is typically determined through biochemical and biophysical studies .
Safety and Hazards
Properties
IUPAC Name |
3-[2-(2-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-17(2,3)15-8-4-5-9-16(15)19-12-10-14-7-6-11-18-13-14;/h4-5,8-9,14,18H,6-7,10-13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNDAGSRIJUWIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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